N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20264857
InChI: InChI=1S/C51H75N15O6/c1-46(2,3)22-31(67)52-40-58-37(59-41(64-40)53-32(68)23-47(4,5)6)28-19-29(38-60-42(54-33(69)24-48(7,8)9)65-43(61-38)55-34(70)25-49(10,11)12)21-30(20-28)39-62-44(56-35(71)26-50(13,14)15)66-45(63-39)57-36(72)27-51(16,17)18/h19-21H,22-27H2,1-18H3,(H2,52,53,58,59,64,67,68)(H2,54,55,60,61,65,69,70)(H2,56,57,62,63,66,71,72)
SMILES:
Molecular Formula: C51H75N15O6
Molecular Weight: 994.2 g/mol

N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide

CAS No.:

Cat. No.: VC20264857

Molecular Formula: C51H75N15O6

Molecular Weight: 994.2 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide -

Specification

Molecular Formula C51H75N15O6
Molecular Weight 994.2 g/mol
IUPAC Name N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C51H75N15O6/c1-46(2,3)22-31(67)52-40-58-37(59-41(64-40)53-32(68)23-47(4,5)6)28-19-29(38-60-42(54-33(69)24-48(7,8)9)65-43(61-38)55-34(70)25-49(10,11)12)21-30(20-28)39-62-44(56-35(71)26-50(13,14)15)66-45(63-39)57-36(72)27-51(16,17)18/h19-21H,22-27H2,1-18H3,(H2,52,53,58,59,64,67,68)(H2,54,55,60,61,65,69,70)(H2,56,57,62,63,66,71,72)
Standard InChI Key KCUSLCXZNABHBC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(=O)NC1=NC(=NC(=N1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)C4=NC(=NC(=N4)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C

Introduction

Synthesis Pathway

While no specific synthesis pathway for this compound is directly available in the provided data, its structure suggests it could be synthesized through:

  • Stepwise Functionalization of Triazine Rings:

    • Starting with cyanuric chloride (a common triazine precursor), successive substitutions with amines can introduce the butanoylamino groups.

  • Phenyl Bridge Formation:

    • A coupling reaction (e.g., Suzuki or Ullmann coupling) could link the triazine units via the phenyl group.

  • Final Amidation:

    • Introduction of the terminal butanamide group through an amidation reaction.

Potential Applications

Given its structural complexity and functional groups, this compound may have applications in fields such as:

Pharmaceutical Chemistry

  • Drug Design: The triazine core is often used in pharmaceuticals for its bioactivity. This compound might act as a scaffold for enzyme inhibitors or receptor modulators.

  • Hydrophobic Interactions: The bulky substituents may facilitate binding to hydrophobic pockets in biological targets.

Material Science

  • Polymer Precursors: Triazines are used in high-performance polymers due to their thermal stability.

  • Dyes or Pigments: Aromatic compounds with extended conjugation can exhibit chromophoric properties.

Challenges and Limitations

Despite its potential, the compound's large size and hydrophobicity could pose challenges:

  • Solubility Issues: Poor water solubility may limit its biological applications unless modified.

  • Synthetic Complexity: Multi-step synthesis with precise control over regioselectivity would be required.

Research Directions

To fully explore this compound's potential:

  • Computational Studies:

    • Molecular docking simulations can predict interactions with biological targets.

    • Density functional theory (DFT) calculations can provide insights into electronic properties.

  • Experimental Validation:

    • Synthesis followed by characterization using NMR, IR, and mass spectrometry.

    • Biological assays to evaluate pharmacological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator